molecular formula C10H19FO2 B8490993 Ethyl (2R)-2-fluorooctanoate CAS No. 183623-90-7

Ethyl (2R)-2-fluorooctanoate

Cat. No.: B8490993
CAS No.: 183623-90-7
M. Wt: 190.25 g/mol
InChI Key: NFDMKHDTJTUURN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-2-fluorooctanoate is a useful research compound. Its molecular formula is C10H19FO2 and its molecular weight is 190.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

183623-90-7

Molecular Formula

C10H19FO2

Molecular Weight

190.25 g/mol

IUPAC Name

ethyl (2R)-2-fluorooctanoate

InChI

InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

NFDMKHDTJTUURN-SECBINFHSA-N

Isomeric SMILES

CCCCCC[C@H](C(=O)OCC)F

Canonical SMILES

CCCCCCC(C(=O)OCC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

--Quantities: partially resolved ethyl 2-fluorooctanoate 68 (44 g, 0.23 mol), 0.063M phosphate buffer (pH 7.0) (400 ml), deionised water (400 ml), Pseudomonas lipase (Amano PS) (40 mg). The experimental procedure was as described for compound 66. The hydrolysis was continued until the rate of reaction was almost zero, as indicated by a constant pH with zero addition of alkali (reaction time 5 h, 38 ml of 1M sodium hydroxide solution added i.e. 16% hydrolysis). The mixture was extracted with ether (3 times) and the combined organic solutions were washed with brine, dried (K2CO3) and evaporated. The liquid was distilled to give ethyl (R)-(+)-2-fluoroacetate 69 (30.7 g, 0.23 mol), b.p. 63° C. at 0.6 mm Hg; [α]D26 =+8.5° (c 5.9 in CHCl3).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
compound 66
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

--A mixture of acetamide (49 g) and ethyl 2-bromooctanoate 64 (100 ml, 0.464 mol) was heated at 80° C. (reaction temperature) with mechanical stirring under nitrogen until homogeneous. Anhydrous potassium fluoride (49.3 g, 0.84 mol) was added followed by tetrabutylammonium fluoride (3.25 ml). The mixture was heated for 5 h at 140° C. with rapid stirring and allowed to cool to 90° C. prior to pouring into ice (400 ml). The reaction vessel was rinsed with water and dichloromethane which were added to the ice mixture. The aqueous phase was extracted with dichloromethane (3 times); the combined organic solutions were dried (Na2SO4) and filtered. The solution was cooled to 5° C. under nitrogen and bromine (19.3 ml, 0.375 mol) was added. After 3 h saturated sodium thiosulfate solution (150 ml) was added. The organic phase was washed with sat. sodium bicarbonate solution (twice) and brine, dried (Na2SO4) and evaporated. The residue was distilled to give pure ethyl 2-fluorooctanoate 65 (33.9 g, 38%); b.p. 56-61° C. at 0.5 mm Hg; νmax /cm-1 (film) 2930, 2860, 1760, 1740, 1370, 1275, 1205, 1090 and 1030; δ 0.88 (3H, t, Me), 1.20-1.56 (11H, m), 1.75-2.13 (2H, m), 4.26 (2H, q, ) and 4.90(1H, 2JHF 46 and J8, CHF); m/z 190 (M+), 185, 168, 161, 143, 129, 113 and 106.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
Quantity
3.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
19.3 mL
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Reaction Step Six

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